(4-Methylpyridin-3-YL)methanamine

Catalog No.
S731105
CAS No.
1443-42-1
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylpyridin-3-YL)methanamine

CAS Number

1443-42-1

Product Name

(4-Methylpyridin-3-YL)methanamine

IUPAC Name

(4-methylpyridin-3-yl)methanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3

InChI Key

VLIQJGACTLGWCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)CN

Canonical SMILES

CC1=C(C=NC=C1)CN

The exact mass of the compound (4-Methylpyridin-3-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Methylpyridin-3-YL)methanamine (CAS: 1443-42-1) is a specialized heterocyclic building block characterized by a primary aminomethyl group situated ortho to a methyl group on a pyridine ring. This specific 3,4-substitution pattern creates a sterically constrained microenvironment that is highly valued in medicinal and process chemistry. Operating as a robust nucleophile with a predicted pKa of approximately 8.39, it is widely utilized as a core scaffold in the synthesis of highly selective enzyme inhibitors, including cytochrome P450 modulators and cyclin-dependent kinase (CDK) inhibitors. Its predictable reactivity and defined spatial geometry make it a critical procurement choice for advanced drug discovery and complex small-molecule library generation .

Replacing (4-Methylpyridin-3-YL)methanamine with its unmethylated analog (pyridin-3-ylmethanamine) or structural isomers (such as 2-methyl or 6-methyl derivatives) fundamentally alters the steric profile and conformational flexibility of the aminomethyl linker. In drug design, the 4-methyl group acts as a crucial conformational lock, restricting the dihedral angle of the amine and forcing the pyridine nitrogen into an optimal orientation for binding to target active sites, such as the kinase hinge region. Without this exact substitution, downstream derivatives typically suffer from severe steric clashes or a loss of essential hydrophobic contacts, leading to drastically reduced target selectivity, higher off-target binding, and failure in structure-activity relationship (SAR) optimization [1].

Steric Enhancement of CYP2A6 Selectivity via 4-Methyl Substitution

Structure-activity relationship (SAR) studies on pyridine methanamine derivatives demonstrate that appending a methyl group specifically at the 4-position of the pyridine ring is a mandatory modification for enhancing Cytochrome P-450 2A6 (CYP2A6) inhibition. Compared to unmethylated or bulky fused-ring analogs (e.g., isoquinoline replacements) which showed IC50 values >10 µM due to steric repulsion or poor active-site fit, the 4-methylated derivatives achieved primary lead potencies with IC50 values down to the 0.017 µM range and >120-minute human liver microsomal half-lives [1].

Evidence DimensionEnzyme Inhibition (IC50) against CYP2A6
Target Compound Data4-methylated pyridine methanamine derivatives (IC50 ~0.017 µM)
Comparator Or BaselineUnmethylated or isoquinoline/quinoline analogs (IC50 > 10 µM)
Quantified Difference>500-fold increase in inhibition potency
ConditionsIn vitro CYP2A6 inhibition assay

For developers of specific CYP inhibitors, procuring the exact 4-methylated building block is strictly required to achieve the necessary target selectivity and metabolic stability.

Structural Precursor for High-Affinity CDK1/2/4 Inhibitors

The (4-methylpyridin-3-yl)methanamine motif is a foundational building block for synthesizing ATP-competitive cyclin-dependent kinase (CDK) inhibitors, such as AG-024322. The 4-methyl group provides essential steric bulk that restricts the rotational freedom of the aminomethyl linker, forcing the pyridine nitrogen into an optimal geometry for hydrogen bonding with the kinase hinge region. This specific structural constraint enables the resulting inhibitors to achieve low-nanomolar affinity (Ki = 2–3 nM for CDK1/2/4) and potent cellular antiproliferative activity (IC50 = 30–200 nM). Substituting this precursor with unmethylated pyridin-3-ylmethanamine results in a loss of this critical conformational lock, drastically reducing target engagement [1].

Evidence DimensionKinase Binding Affinity (Ki)
Target Compound DataAG-024322 incorporating the 4-methyl motif (Ki = 2–3 nM)
Comparator Or BaselineUnconstrained or unmethylated analogs (sub-optimal hinge-binding geometry)
Quantified DifferenceMaintenance of low-nanomolar target engagement
ConditionsIn vitro ATP-competitive CDK1/2/4 binding assay

Procurement of this specific isomer is non-negotiable when synthesizing sterically constrained kinase inhibitors that require precise orientation within the ATP-binding pocket.

Processability and Nucleophilic Coupling Efficiency

For industrial scale-up, (4-methylpyridin-3-yl)methanamine offers a highly predictable reactivity profile. The electron-donating effect of the 4-methyl group slightly increases the basicity of the adjacent aminomethyl group (predicted pKa ~8.39) compared to electron-deficient pyridine analogs. This enhanced nucleophilicity translates to more efficient amide coupling and reductive amination reactions with electrophilic substrates. Furthermore, its boiling point of ~116 °C at 10 Torr allows for standard vacuum distillation, ensuring that high-purity material can be isolated reproducibly without the need for complex chromatographic steps.

Evidence DimensionNucleophilicity and Processability
Target Compound DatapKa ~8.39, BP ~116 °C at 10 Torr
Comparator Or BaselineElectron-withdrawing substituted pyridine methanamines (lower pKa, slower coupling)
Quantified DifferenceEnhanced basicity and predictable distillation parameters
ConditionsStandard amide coupling or reductive amination environments

Process chemists benefit from the predictable reactivity and standard purification protocols associated with this specific building block, ensuring reproducible yields in multi-step syntheses.

Synthesis of Selective Cytochrome P450 Modulators

Ideal as a core building block for developing highly selective CYP2A6 inhibitors, where the 4-methyl group provides the essential steric interactions required for target specificity and improved microsomal stability [1].

Development of ATP-Competitive Kinase Inhibitors

Highly suited for constructing cyclin-dependent kinase (CDK) inhibitors (such as AG-024322 analogs), where the constrained geometry of the 4-methyl-3-aminomethyl motif is strictly required for optimal hydrogen bonding within the kinase hinge region [2].

Peptidomimetic and Small Molecule Library Generation

Employed in medicinal chemistry workflows to introduce a basic, sterically hindered pyridine moiety that improves the pharmacokinetic properties and target-binding orientation of lead compounds compared to unmethylated analogs [1].

Scale-Up Amidation and Reductive Amination

Utilized in process chemistry as a reliable primary amine nucleophile, benefiting from its predictable basicity (pKa ~8.39) and amenability to vacuum distillation, ensuring reproducible yields in multi-step industrial syntheses.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (97.44%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(4-Methylpyridin-3-yl)methanamine

Dates

Last modified: 08-15-2023

Explore Compound Types